(5-Phenylisoxazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 210.66 g/mol. This compound is classified as an isoxazole derivative, which is characterized by its five-membered heterocyclic structure containing both nitrogen and oxygen atoms. It is primarily utilized in scientific research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
The synthesis of (5-Phenylisoxazol-3-yl)methanamine hydrochloride typically involves the reaction of appropriate starting materials that contain both the isoxazole moiety and an amine group. A common method includes:
The reactions are typically carried out under controlled conditions, often requiring specific solvents and temperatures to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of the reactions and confirm product identity.
The structure of (5-Phenylisoxazol-3-yl)methanamine hydrochloride features a phenyl group attached to an isoxazole ring at the 5-position, with a methanamine substituent at the 3-position. The chemical structure can be represented as follows:
(5-Phenylisoxazol-3-yl)methanamine hydrochloride can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are often studied under varying pH levels and temperatures to determine optimal conditions for desired outcomes.
The mechanism of action for (5-Phenylisoxazol-3-yl)methanamine hydrochloride involves its interaction with biological targets, potentially influencing various biochemical pathways:
Research indicates that compounds in this class can modulate cellular processes such as proliferation, differentiation, and apoptosis through these mechanisms.
(5-Phenylisoxazol-3-yl)methanamine hydrochloride typically appears as a white solid. It is soluble in water due to its hydrochloride form, which enhances its ionic character.
(5-Phenylisoxazol-3-yl)methanamine hydrochloride has several applications in scientific research:
(5-Phenylisoxazol-3-yl)methanamine hydrochloride exhibits targeted activity as an AMPA-type glutamate receptor agonist due to structural mimicry of endogenous glutamate. The isoxazole ring system, particularly the nitrogen-oxygen dipole and spatial arrangement of the 3- and 5-position substituents, enables precise interaction with the ligand-binding domain (LBD) of GluA2 subunits. This binding induces partial closure of the clamshell-like LBD, facilitating ion channel gating and subsequent sodium/potassium flux [1] [2]. Synaptic plasticity modulation occurs through enhanced excitatory postsynaptic currents (EPSCs) in hippocampal CA1 neurons, with studies demonstrating a 40-60% increase in EPSC amplitude at 10μM concentrations compared to baseline. The compound’s methanamine moiety contributes additional electrostatic interactions with conserved arginine residues (Arg485, Arg628) within the binding pocket, stabilizing the activated receptor conformation [1].
Table 1: Glutamate Receptor Subtype Selectivity Profile
Receptor Subtype | EC₅₀ (μM) | Relative Efficacy (%) | Key Structural Determinants |
---|---|---|---|
GluA1/2 | 2.8 ± 0.3 | 85 ± 6 | Isoxazole ring conformation, C5 phenyl orientation |
GluA3 | 15.6 ± 1.2 | 42 ± 5 | Steric clash with Pro632 |
NMDA | >100 | <5 | Lack of glycine co-agonist site interaction |
Kainate | 78.3 ± 4.7 | 18 ± 3 | Partial LBD recognition |
The compound modulates voltage-gated sodium (Naᵥ) and potassium (Kᵥ) channels through allosteric mechanisms distinct from direct glutamatergic agonism. Electrophysiological studies reveal a concentration-dependent reduction (IC₅₀ = 18.7μM) of Naᵥ1.2 channel inactivation via interaction with the DIV voltage-sensor domain, prolonging the depolarized state by 30-40% without affecting activation thresholds. Concurrently, it accelerates Kᵥ2.1 deactivation kinetics by 2.3-fold through stabilization of the S4-S5 linker in the closed state, creating a net effect of enhanced signal fidelity [1]. This dual-channel modulation increases the signal-to-noise ratio in cortical pyramidal neurons by dampening low-frequency background activity while preserving high-frequency synchronous firing. The phenylisoxazole moiety mediates hydrophobic interactions with Naᵥ channel Domain IV, while the protonated methanamine group forms hydrogen bonds with Glu1533 in the Kᵥ2.1 S1-S2 loop .
Table 2: Ion Channel Modulation Parameters
Channel Subtype | Modulation Type | Effect on Current Kinetics | Concentration Dependence |
---|---|---|---|
Naᵥ1.2 | Inactivation delay | τ_inact increased 2.1-fold | IC₅₀ = 18.7μM (95% CI: 17.2-20.3) |
Kᵥ2.1 | Deactivation acceleration | τ_deact decreased 58% | EC₅₀ = 9.3μM (95% CI: 8.1-10.8) |
Caᵥ2.2 (N-type) | No significant effect | <10% change at 50μM | Not applicable |
Chronic administration (7 days, 5mg/kg i.p.) upregulates hippocampal BDNF expression 2.8-fold through calcium-dependent phosphorylation of CREB at Ser133. This occurs via sustained activation of the Ras-MAPK pathway downstream of AMPA receptor stimulation, confirmed through ERK1/2 inhibition studies (PD98059) which abolished 90% of the BDNF response [1] [8]. Structural analysis reveals the hydrochloride salt formulation enhances blood-brain barrier penetration (logP = 1.80; logBB = -0.32) through increased aqueous solubility while maintaining sufficient lipophilicity for membrane diffusion [5] [7]. The molecule adopts a planar conformation stabilized by intramolecular hydrogen bonding (N-H···O=N, 2.08Å) as confirmed by X-ray crystallography (CSD refcode: XOPFIJ), facilitating optimal receptor engagement [6]. Synaptic proteomic studies identified increased expression of PSD-95 (↑65%) and synaptophysin (↑42%) in the prefrontal cortex, indicating structural neuroadaptations underlying cognitive enhancement [8].
The compound exhibits distinct advantages over classical orthosteric agonists:
Structure-activity relationship (SAR) analysis reveals that halogen substitution at the phenyl 4-position (e.g., 4-Cl) enhances potency 3-fold but reduces β-secretase target engagement by 60%, indicating a therapeutic trade-off. The methanamine group is essential as its replacement abolishes 95% of AMPA receptor binding [2] [5].
Table 3: Comparative Receptor Binding Kinetics
Compound Type | Kd (nM) | Residence Time (min) | Signal Amplification |
---|---|---|---|
Orthosteric Agonists | 180-220 | 0.8-1.2 | 1.0x (reference) |
Competitive Antagonists | 2-15 | 45-120 | 0x |
This Compound | 86 ± 7 | 32 ± 4 | 0.85x |
Benzothiadiazide PAMs | 4100-8500 | 18-25 | 1.65x |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: